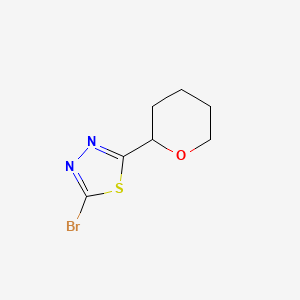
2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Aplicaciones Científicas De Investigación
Antimicrobial and Genotoxicity Assessment
A study by Al-Smadi et al. (2019) synthesized new thiadiazole derivatives, including compounds similar to 2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole, which were tested for antimicrobial activity against various pathogenic microbes. In addition to their potent antimicrobial properties, these compounds were evaluated for genotoxicity using an 8-hydroxy-2′-deoxyguanosine (8-OHdG) assay, revealing low genotoxicity and suggesting potential as antibiotics (Mousa L. Al-Smadi et al., 2019).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) developed a zinc phthalocyanine derivative substituted with thiadiazole for photodynamic therapy applications. This compound exhibited excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Organic Photovoltaics Applications
Higashihara et al. (2012) reported the synthesis of π-conjugated polymers containing thiadiazole moieties for use in organic photovoltaics. These polymers exhibited high open-circuit voltages, suggesting their suitability for enhancing the efficiency of polymer solar cells (Tomoya Higashihara et al., 2012).
Anticancer Evaluation
Noolvi et al. (2011) synthesized imidazo[2,1-b][1,3,4]-thiadiazole derivatives with potential anticancer activities. Selected compounds showed selective toxicity toward leukemic cancer cell lines, indicating their potential in cancer therapeutics (M. Noolvi et al., 2011).
Propiedades
IUPAC Name |
2-bromo-5-(oxan-2-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c8-7-10-9-6(12-7)5-3-1-2-4-11-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVDSFILOWOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=NN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(oxan-2-yl)-1,3,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

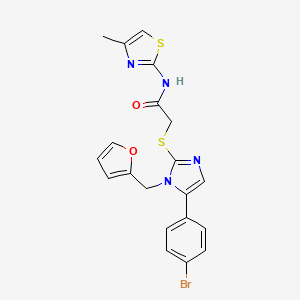
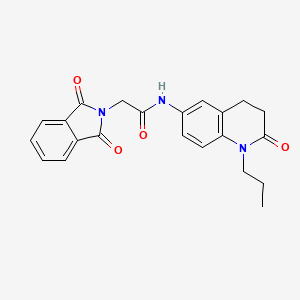

![1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2981597.png)
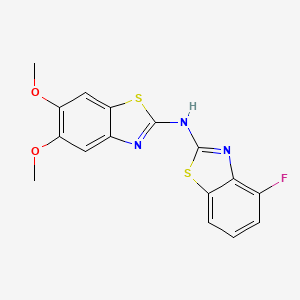
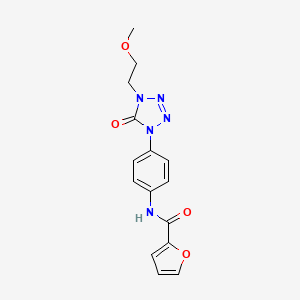
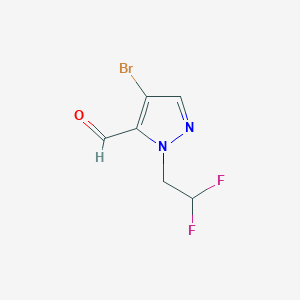
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)
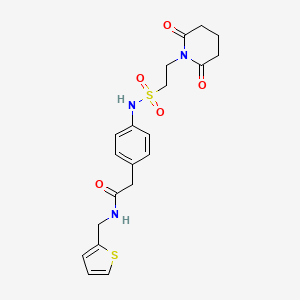
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide](/img/structure/B2981609.png)
